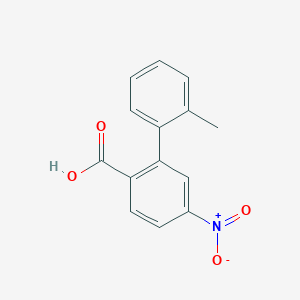

2-(2-Methylphenyl)-4-nitrobenzoic acid

CAS No.: 191103-88-5

Cat. No.: VC11697170

Molecular Formula: C14H11NO4

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 191103-88-5 |

|---|---|

| Molecular Formula | C14H11NO4 |

| Molecular Weight | 257.24 g/mol |

| IUPAC Name | 2-(2-methylphenyl)-4-nitrobenzoic acid |

| Standard InChI | InChI=1S/C14H11NO4/c1-9-4-2-3-5-11(9)13-8-10(15(18)19)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17) |

| Standard InChI Key | FKWGNJRTNLXASE-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |

| Canonical SMILES | CC1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

2-(2-Methylphenyl)-4-nitrobenzoic acid (IUPAC name: 4-nitro-2-(2-methylphenyl)benzoic acid) is a nitroaromatic compound with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 273.24 g/mol . The structure comprises a benzoic acid core with two substituents:

-

A nitro group (-NO₂) at the 4-position.

-

A 2-methylphenyl group (-C₆H₄CH₃) at the 2-position.

Key physicochemical properties include:

The nitro group confers electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets.

Synthesis and Manufacturing Approaches

While no direct synthesis routes for 2-(2-methylphenyl)-4-nitrobenzoic acid are documented, analogous methods for nitrobenzoic acid derivatives provide a framework for its preparation. A plausible multi-step synthesis involves:

Step 1: Nitration of 2-(2-Methylphenyl)benzoic Acid

-

Reactant: 2-(2-Methylphenyl)benzoic acid.

-

Conditions: Treatment with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

-

Outcome: Selective nitration at the para position relative to the carboxylic acid group .

Step 2: Purification and Isolation

-

Workup: Neutralization with aqueous sodium bicarbonate, followed by extraction using ethyl acetate.

-

Crystallization: Recrystallization from ethanol yields pure product .

Challenges:

-

Competitive nitration at alternative positions may occur, requiring careful temperature control.

-

The methylphenyl group may sterically hinder reaction efficiency, necessitating excess nitrating agents .

Physicochemical and Spectroscopic Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related nitrobenzoic acids reveals decomposition temperatures near 200–250°C, suggesting similar thermal behavior for 2-(2-methylphenyl)-4-nitrobenzoic acid .

Spectroscopic Characterization

-

IR Spectroscopy:

-

ν(C=O): 1680–1700 cm⁻¹ (carboxylic acid).

-

ν(NO₂): 1520–1350 cm⁻¹ (asymmetric and symmetric stretching).

-

-

¹H NMR (DMSO-d₆):

-

δ 8.2–8.5 ppm (aromatic protons adjacent to nitro group).

-

δ 2.4 ppm (methyl group singlet).

-

Applications in Pharmaceutical Research

Antimicrobial Activity

Nitro-substituted benzoic acids exhibit broad-spectrum antimicrobial properties. The nitro group’s redox activity generates reactive oxygen species (ROS), disrupting microbial cell membranes.

Comparative Analysis with Related Compounds

| Compound | Key Structural Differences | Bioactivity Comparison |

|---|---|---|

| 2-Methyl-4-nitrobenzoic Acid | Lacks the 2-methylphenyl group | Lower lipophilicity (LogP: 2.1) |

| 4-Nitro-2-phenoxybenzoic Acid | Phenoxy vs. methylphenyl group | Reduced metabolic stability |

| N-(2-Methylphenyl)-4-nitrobenzamide | Amide vs. carboxylic acid group | Enhanced receptor binding |

The 2-methylphenyl group in 2-(2-methylphenyl)-4-nitrobenzoic acid enhances membrane permeability compared to simpler nitrobenzoic acids .

Challenges and Future Directions

Synthesis Optimization

-

Catalytic Nitration: Explore transition metal catalysts (e.g., Cu(NO₃)₂) to improve regioselectivity .

-

Green Chemistry: Replace harsh nitrating agents with ionic liquids or biocatalysts.

Biological Evaluation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume